molecular formula C17H18O5 B169836 Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- CAS No. 109091-08-9

Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-

Cat. No. B169836
M. Wt: 302.32 g/mol
InChI Key: GGZQGMKOFKNKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, also known as MPTM, is a synthetic compound that belongs to the family of phenyl ketones. It is widely used in scientific research due to its unique properties and potential applications. In

Mechanism Of Action

The mechanism of action of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.

Biochemical And Physiological Effects

Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of reactive oxygen species (ROS) in cells. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages And Limitations For Lab Experiments

Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is that it may exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-. One potential area of research is the development of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)--based fluorescent probes for imaging cellular structures. Another area of research is the investigation of the potential use of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- as a therapeutic agent for the treatment of inflammatory and cancerous conditions. Further studies are needed to fully elucidate the mechanism of action of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, or Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. Its unique properties and potential applications make it a valuable tool for researchers. The synthesis method of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is relatively simple, and its biochemical and physiological effects have been well documented. Further studies are needed to fully understand the mechanism of action of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- and its potential applications in various fields of scientific research.

Scientific Research Applications

Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has also been studied for its potential use as a fluorescent probe for imaging cellular structures.

properties

CAS RN

109091-08-9

Product Name

Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

(4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C17H18O5/c1-19-13-7-5-11(6-8-13)16(18)12-9-14(20-2)17(22-4)15(10-12)21-3/h5-10H,1-4H3

InChI Key

GGZQGMKOFKNKQN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

synonyms

(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone
PHT methanone

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous AlCl3 (260 mg, 2 mmol) was added to a well-stirred solution of 3,4,5-trimethoxybenzoyl chloride (25) (461 mg, 2 mmol) and anisole (216 mg, 2 mmol) at 0° C. in CH2Cl2 (25 mL). The mixture was stirred while allowing it to warm to room temperature. After 6 h, the resultant dark reaction mixture was poured into ice cold 5% HCl (20 mL), and the CH2Cl2 layer was separated. The aqueous layer was extracted with an additional 30 mL of CH2Cl2, and the combined CH2Cl2 solutions were washed with saturated sodium bicarbonate solution. Evaporation of solvents from the dried CH2Cl2 extract and purification of the residue by chromatography on a column of silica gel, using 5% EtOAc in hexane as eluent, gave product 27 (487 mg, 80%); mp 72°-73° C.; 1H NMR (CDCl3, 200 MHz) δ7.83 (d, J=8.7 Hz, 2H), 7.03 (s, 2H), 6.98 (d, J=8.7 Hz, 2H), 3.94 (s, 3H), 3.90 (s, 3H), 3.88 (s, 6H); CIMS (isobutane) m/e 303 (MH+, 100). Anal. (C17H18O5), C, H.
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
461 mg
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
80%

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